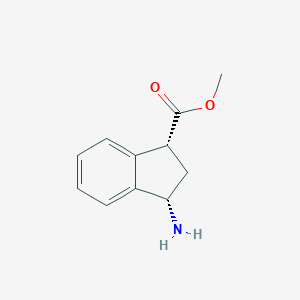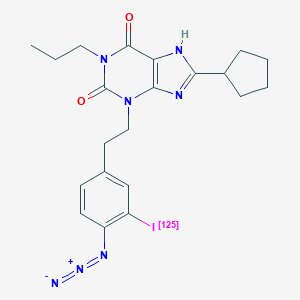
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine (IPPC) is a potent and selective antagonist of the adenosine A1 receptor. The compound has gained attention in recent years due to its potential applications in scientific research.
作用机制
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine acts as a competitive antagonist of the adenosine A1 receptor, inhibiting the binding of adenosine to the receptor. This leads to a decrease in the downstream signaling pathways mediated by the receptor, resulting in various physiological effects.
生化和生理效应
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have various effects on the cardiovascular, nervous, and immune systems. The compound has been shown to decrease heart rate and blood pressure, as well as reduce inflammation and pain. Additionally, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been shown to have potential neuroprotective effects and may have applications in the treatment of neurodegenerative diseases.
实验室实验的优点和局限性
One advantage of using 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine in scientific research is its high selectivity for the adenosine A1 receptor, allowing for more specific targeting of the receptor. However, one limitation is the potential for off-target effects, as the compound may interact with other receptors or signaling pathways.
未来方向
There are many potential future directions for research involving 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine. One area of interest is the development of novel therapeutic applications for the compound, particularly in the treatment of cardiovascular and neurological diseases. Additionally, further research is needed to fully understand the mechanism of action of 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine and its potential interactions with other receptors and signaling pathways.
合成方法
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine can be synthesized through a multi-step process involving the reaction of various reagents. The first step involves the reaction of 3-iodo-4-azidophenethylamine with 1-propylxanthine to form an intermediate product. This intermediate is then reacted with cyclopentyl magnesium bromide to yield the final product, 3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine.
科学研究应用
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine has been used in various scientific studies to investigate the role of the adenosine A1 receptor in various physiological and pathological processes. The compound has been shown to have potential applications in the treatment of cardiovascular diseases, neurological disorders, and cancer.
属性
CAS 编号 |
116370-33-3 |
|---|---|
产品名称 |
3-(3-Iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine |
分子式 |
C21H24IN7O2 |
分子量 |
531.4 g/mol |
IUPAC 名称 |
3-[2-(4-azido-3-(125I)iodanylphenyl)ethyl]-8-cyclopentyl-1-propyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C21H24IN7O2/c1-2-10-29-20(30)17-19(25-18(24-17)14-5-3-4-6-14)28(21(29)31)11-9-13-7-8-16(26-27-23)15(22)12-13/h7-8,12,14H,2-6,9-11H2,1H3,(H,24,25)/i22-2 |
InChI 键 |
SNXXCTYQLMITSG-ONBQKKEBSA-N |
手性 SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |
SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
规范 SMILES |
CCCN1C(=O)C2=C(N=C(N2)C3CCCC3)N(C1=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |
其他 CAS 编号 |
116370-33-3 |
同义词 |
3-(3-iodo-4-azido)phenethyl-1-propyl-8-cyclopentylxanthine I-azido-BW A 844U I-azido-BW-A844U I-azido-BWA844U |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




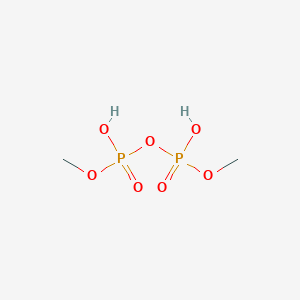


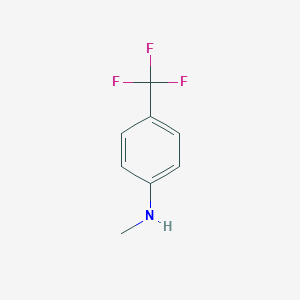
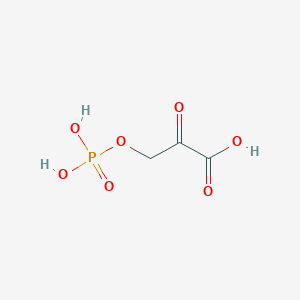
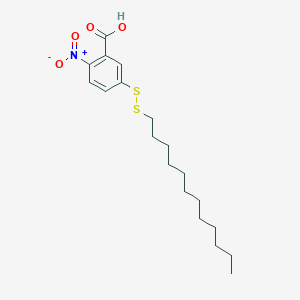
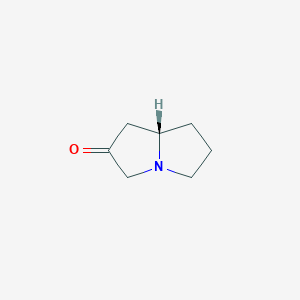
![3-[(2-Carboxyethyl)thio]-6-methyl-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B51763.png)
![1-[(Pyrrolidin-1-yl)methyl]piperazine](/img/structure/B51765.png)
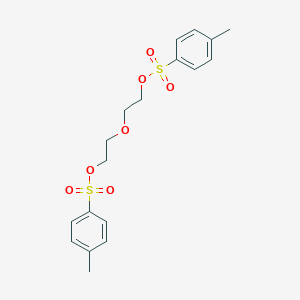
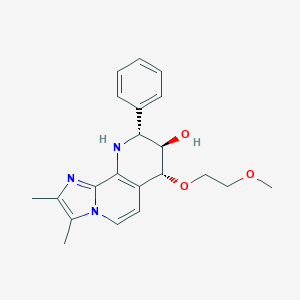
![1,2-Benzenediol, 3-fluoro-4-[1-hydroxy-2-(methylamino)ethyl]-, (R)-(9CI)](/img/structure/B51771.png)
